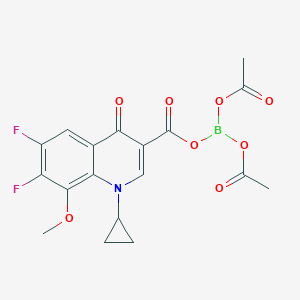
Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C18H16BF2NO8 and its molecular weight is 423.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H11F2NO4 with a molecular weight of 295.24 g/mol. The structure features a quinoline core substituted with cyclopropyl, difluoro, and methoxy groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H11F2NO4 |
| Molecular Weight | 295.24 g/mol |
| CAS Number | 112811-72-0 |
| IUPAC Name | This compound |
Antibacterial Activity
Several studies have indicated that quinoline derivatives exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. For instance, related compounds have demonstrated low micromolar inhibition against these targets, suggesting that diacetyloxyboranyl derivatives may similarly affect bacterial growth by disrupting DNA processes .
Anticancer Properties
Research has indicated that quinoline-based compounds can inhibit various enzymes involved in DNA methylation processes. Specifically, studies have shown that certain derivatives can inhibit human DNA methyltransferases (DNMTs), which play a crucial role in cancer cell proliferation and survival . The intercalation of these compounds into DNA has been observed to induce conformational changes that hinder enzyme activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Modifications at the C-8 position and the introduction of electron-withdrawing groups (like fluorine) enhance potency against bacterial strains. A comparative analysis of similar compounds has shown that those with more hydrophobic regions tend to exhibit improved membrane permeability and bioavailability .
Case Studies
- Inhibition of DNA Methyltransferases : A study highlighted the effectiveness of quinoline derivatives in inhibiting DNMTs, showcasing IC50 values ranging from 1.9 to 3.5 µM for various analogs. This suggests potential therapeutic applications in cancer treatment through epigenetic modulation .
- Antibacterial Efficacy : In vitro assays demonstrated that related quinoline compounds were effective against a range of Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of DNA replication processes which is vital for bacterial survival .
- Photocycloaddition Reactions : Research has also explored the use of diacetyloxyboranyl derivatives in photocycloaddition reactions, indicating their versatility in synthetic chemistry and potential applications in drug development .
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to diacetyloxyboranyl derivatives have shown IC50 values ranging from 0.45 to 2.98 µM against leukemia and colon cancer cell lines, suggesting potent antiproliferative activity .
- Mechanism of Action : These compounds may induce apoptosis through caspase activation and downregulation of oncogenes, which is critical for their anticancer efficacy .
Antimicrobial Activity
Quinoline derivatives are also recognized for their broad-spectrum antimicrobial properties. Research indicates that modifications to the quinoline structure can enhance their effectiveness against bacterial and fungal pathogens. For example:
- Broader Spectrum : Certain derivatives have demonstrated superior antimicrobial activity compared to traditional antibiotics, making them promising candidates for new therapeutic agents .
Pharmacological Insights
The pharmacological profile of this compound suggests it may act through multiple biological pathways:
- DNA Intercalation : Quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : They may inhibit key enzymes involved in cancer cell proliferation and microbial resistance mechanisms.
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinoline derivatives reported significant anticancer effects against non-small cell lung cancer (NSCLC) models. The lead compound exhibited a marked reduction in tumor growth when administered in vivo, supporting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of modified quinolines against resistant strains of bacteria. Results showed that certain derivatives displayed enhanced activity compared to existing treatments, indicating their potential for addressing antibiotic resistance .
特性
IUPAC Name |
diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BF2NO8/c1-8(23)28-19(29-9(2)24)30-18(26)12-7-22(10-4-5-10)15-11(16(12)25)6-13(20)14(21)17(15)27-3/h6-7,10H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNQRWRKTNKGDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC(=O)C)(OC(=O)C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BF2NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














